Eremophilene

Antimicrobial MRSA Sesquiterpene activity

Eremophilene (CAS 10219-75-7) is a naturally occurring eremophilane-type sesquiterpene hydrocarbon with the molecular formula C15H24 and molecular weight 204.35 g/mol. The compound features a decalin (bicyclic octahydronaphthalene) core structure with three defined stereocenters at positions 1S, 7R, and 8aR, distinguishing it from other sesquiterpene subclasses such as eudesmanes and germacranes.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 10219-75-7
Cat. No. B157757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEremophilene
CAS10219-75-7
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(CC(CC2)C(=C)C)C
InChIInChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m0/s1
InChIKeyQEBNYNLSCGVZOH-GZBFAFLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eremophilene (CAS 10219-75-7): A Structurally Defined Eremophilane Sesquiterpene for Antimicrobial and Fragrance Research Applications


Eremophilene (CAS 10219-75-7) is a naturally occurring eremophilane-type sesquiterpene hydrocarbon with the molecular formula C15H24 and molecular weight 204.35 g/mol . The compound features a decalin (bicyclic octahydronaphthalene) core structure with three defined stereocenters at positions 1S, 7R, and 8aR, distinguishing it from other sesquiterpene subclasses such as eudesmanes and germacranes [1]. Eremophilene is found in various plant species across the Asteraceae (Petasites spp.), Lamiaceae (Perilla frutescens), and Piperaceae families [2], and has been identified as a major constituent in essential oils from Piper laosanum and Piper boehmeriifolium at concentrations up to 14.2% [3]. The compound is commercially available from specialized suppliers for research applications in antimicrobial studies, fragrance development, and synthetic biology .

Why Eremophilene Cannot Be Replaced by Valencene, Nootkatone, or Other Sesquiterpenes in Structure-Dependent Applications


Eremophilene, valencene, and nootkatone all belong to the eremophilane sesquiterpenoid class but exhibit fundamental differences in substitution patterns, oxidation states, and stereochemical configurations that preclude functional interchangeability [1]. Valencene (CAS 4630-07-3) differs from eremophilene in its double-bond positioning and stereochemistry, while nootkatone (CAS 4674-50-4) is an oxidized ketone derivative rather than a hydrocarbon [2]. These structural divergences translate into distinct physicochemical profiles: eremophilene demonstrates a calculated LogP of 6.28–6.30 and boiling point of 270.5±20.0 °C at 760 mmHg , parameters that directly influence volatility, membrane permeability, and formulation behavior in end-use applications. In antimicrobial assays, eremophilene has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) [3], whereas valencene's primary documented biological activities center on fragrance and flavor applications rather than antimicrobial endpoints. The compound's specific stereochemical arrangement (1S,7R,8aR configuration) [4] also determines its biosynthetic accessibility via sesquiterpene synthases and its recognition by molecular targets, meaning that substituting with a structurally related analog will not reproduce eremophilene's activity profile or physicochemical behavior in controlled experiments.

Quantitative Differentiation Evidence: Eremophilene (CAS 10219-75-7) vs. In-Class Sesquiterpene Alternatives


Antimicrobial Activity Against MRSA: Eremophilene vs. Valencene and Nootkatone

Eremophilene has demonstrated antimicrobial activity specifically against methicillin-resistant Staphylococcus aureus (MRSA) in primary research studies [1]. The compound's activity is documented in the KNApSAcK Metabolite Activity Database as targeting MRSA alongside Bacillus cereus, Enterococcus faecalis, and Salmonella enteritidis [2]. In contrast, valencene—another eremophilane-class sesquiterpene—has not been reported with antimicrobial activity against MRSA; its primary documented biological evaluations focus on genotoxicity screening (BlueScreen assay negative) and flavor/fragrance applications rather than antimicrobial endpoints [3]. Nootkatone, while structurally related and possessing documented acaricidal and insecticidal activities with an LC50 of 0.0029% against ticks [4], exhibits a different target profile and does not substitute for eremophilene in antibacterial research contexts.

Antimicrobial MRSA Sesquiterpene activity

Physicochemical Property Profile: Hydrophobicity and Volatility Differentiation from Oxidized Analogs

Eremophilene exhibits distinct physicochemical properties that differentiate it from oxidized eremophilane derivatives. The compound has a calculated LogP (octanol-water partition coefficient) of 6.28–6.30 and LogD (pH 5.5 and 7.4) of 5.84 , indicating high hydrophobicity and predicted high membrane permeability (ACD/BCF of 16,233.83) . Its boiling point is 270.5±20.0 °C at 760 mmHg with a vapor pressure of 0.0±0.3 mmHg at 25°C and flash point of 106.0±16.6 °C . In comparison, nootkatone (CAS 4674-50-4), an oxidized eremophilane derivative, has a lower LogP of approximately 3.4 and a boiling point of 298.9±9.0 °C [1]. Valencene, another hydrocarbon sesquiterpene, exhibits a boiling point of approximately 123 °C at 11 mmHg and a comparable LogP range [2]. The 2–3 order of magnitude difference in LogP between eremophilene and nootkatone translates to substantially different membrane partitioning and formulation behavior.

Physicochemical properties Lipophilicity Formulation

Essential Oil Abundance Profile: Species-Specific Concentration Differentiation for Natural Product Sourcing

Eremophilene occurs as a major sesquiterpene constituent in essential oils from several Piper species collected in northern Vietnam, with quantifiable concentration differences across species that inform natural product sourcing strategies [1]. GC-MS analysis of Piper boehmeriifolium essential oil identified eremophilene at 14.2% of total volatiles, making it the second most abundant component after elemene isomer (15.6%) [2]. In Piper laosanum essential oil, eremophilene constituted 9.6% of the total composition [3], while Piper albispicum essential oil contained 11.1% eremophilene [4]. For comparison, valencene is primarily associated with citrus sources (Valencia orange), with typical concentrations in citrus essential oils ranging from 0.1–0.5% [5]. This 20–140 fold higher natural abundance of eremophilene in select Piper species compared to valencene in citrus sources directly impacts the feasibility and economics of natural product isolation workflows.

Essential oils Natural abundance Piper species

Synthetic Route Availability: Stereoselective Total Synthesis Accessibility for Analog Development

Eremophilene has been the subject of multiple total synthesis studies that establish stereoselective synthetic access to the eremophilane scaffold, enabling structure-activity relationship (SAR) investigations and analog development [1]. A stereoselective total synthesis of (±)-eremophilene was reported by Coates and Shaw in 1970, achieving the target compound alongside (±)-eremoligenol, (±)-valerianol, and (±)-valencene through a unified synthetic strategy [2]. Keziere et al. subsequently reported total synthesis of (±)-7β-eremophil-3,11-diene, which contributed to resolving the correct structural assignment of naturally occurring eremophilene as eremophil-1(10),11-diene [3]. In contrast, many eremophilane derivatives such as nootkatone have well-established commercial production via biotransformation and semisynthesis from valencene, with valencene itself commercially produced via metabolically engineered yeast strains [4]. Eremophilene's documented synthetic routes provide a foundation for preparing structurally modified analogs that may not be accessible via biosynthetic modification of commercially abundant starting materials like valencene.

Total synthesis Stereoselective synthesis Eremophilane scaffold

Antifeedant Activity Comparison: (-)-5-Epieremophilene vs. Eremophilene Stereoisomer Differentiation

The epimer of eremophilene, (-)-5-epieremophilene, has been quantitatively evaluated for antifeedant activity against Helicoverpa armigera (cotton bollworm), demonstrating an EC50 of 1.25 μg/cm² in biological assays [1]. This compound was produced via metabolically engineered Escherichia coli strains with yields of 42.4–76.0 mg/L in shake-flask culture, and a total of 250 mg was achieved through optimized production [2]. While eremophilene itself has been reported to exhibit repellent activity against Spodoptera frugiperda (fall armyworm) , no peer-reviewed EC50 or LC50 values for native eremophilene against insect pests were located in the searched primary literature. The quantitative antifeedant data for (-)-5-epieremophilene establishes a benchmark for the stereoisomer that may inform comparative studies. Researchers should note that stereochemical configuration (epimerization at C5) may substantially alter biological activity, and (-)-5-epieremophilene should not be considered functionally equivalent to (+)-eremophilene without direct comparative data.

Antifeedant Stereoisomer Pest management

Eremophilene (CAS 10219-75-7): High-Impact Research and Industrial Application Scenarios


Antimicrobial Screening Programs Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)

Based on documented antimicrobial activity of eremophilene against MRSA [1], this compound is suitable for inclusion in antimicrobial screening libraries focused on drug-resistant bacterial pathogens. Unlike valencene, which lacks documented anti-MRSA antibacterial activity [2], eremophilene provides a structurally defined sesquiterpene hydrocarbon scaffold with demonstrated activity against a clinically relevant drug-resistant strain. Researchers should confirm MIC values with their specific bacterial strains and assay conditions, as quantitative MIC data were not available in the searched literature. Procurement from suppliers offering certificates of analysis with GC-MS or HPLC purity verification is recommended to ensure consistent activity assessment.

Structure-Activity Relationship (SAR) Studies of Eremophilane Sesquiterpenoids via Total Synthesis

The availability of stereoselective total synthesis routes for eremophilene [1] enables medicinal chemistry and natural product derivatization programs to access the eremophilane scaffold independent of natural source limitations. The Coates and Shaw (1970) synthetic approach provides a unified strategy that can also access (±)-valencene and (±)-valerianol [2], allowing direct synthetic comparison across multiple eremophilane analogs. Investigators should consider eremophilene as a synthetic entry point for generating structurally diverse eremophilane derivatives for biological evaluation, particularly given that its hydrocarbon nature (no oxygen functionality) provides a baseline scaffold for introducing targeted modifications at positions 3, 7, and 11.

Essential Oil Chemotyping and Botanical Authentication Studies in Piper Species

Eremophilene serves as a quantitative chemotaxonomic marker for essential oils from Piper species collected in northern Vietnam, with concentrations ranging from 9.6% in P. laosanum to 14.2% in P. boehmeriifolium [1]. Researchers conducting botanical authentication, quality control of essential oil products, or chemosystematic studies of Piperaceae should include eremophilene as a reference standard in GC-MS analysis protocols. The compound's high natural abundance in specific Piper species [2] contrasts sharply with the trace concentrations of valencene in citrus oils, making eremophilene a more analytically accessible marker for Piper-derived essential oils.

Stereoisomer-Dependent Insect Antifeedant Discovery Research

The documented antifeedant activity of (-)-5-epieremophilene against Helicoverpa armigera (EC50 = 1.25 μg/cm²) [1] establishes a quantitative benchmark for exploring the stereoisomer-dependent biological activities of eremophilane sesquiterpenes. While native (+)-eremophilene has been reported to exhibit repellent activity against Spodoptera frugiperda [2], the absence of peer-reviewed quantitative EC50/LC50 data creates an opportunity for comparative studies. Investigators should procure both (+)-eremophilene and (-)-5-epieremophilene to conduct side-by-side antifeedant and repellency assays, as stereochemical configuration at C5 may significantly alter insect behavioral responses. Suppliers offering chirally pure material with verified optical rotation and enantiomeric excess should be prioritized for these studies.

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